Cas no 2034490-07-6 (3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one)
![3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one structure](https://ja.kuujia.com/scimg/cas/2034490-07-6x500.png)
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-(5-bromo-2-methoxyphenyl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]propan-1-one
- 2034490-07-6
- F6471-9149
- AKOS026688914
- 3-(5-bromo-2-methoxyphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one
- 3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one
-
- インチ: 1S/C17H20BrN3O4S/c1-20-8-7-19-17(20)26(23,24)14-10-21(11-14)16(22)6-3-12-9-13(18)4-5-15(12)25-2/h4-5,7-9,14H,3,6,10-11H2,1-2H3
- InChIKey: UPHYKJCOEXMNLN-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)CCC(N1CC(C1)S(C1=NC=CN1C)(=O)=O)=O)OC
計算された属性
- せいみつぶんしりょう: 441.03579g/mol
- どういたいしつりょう: 441.03579g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 606
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 89.9Ų
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-9149-30mg |
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one |
2034490-07-6 | 30mg |
$178.5 | 2023-09-05 | ||
Life Chemicals | F6471-9149-10μmol |
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one |
2034490-07-6 | 10μmol |
$103.5 | 2023-09-05 | ||
Life Chemicals | F6471-9149-5mg |
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one |
2034490-07-6 | 5mg |
$103.5 | 2023-09-05 | ||
Life Chemicals | F6471-9149-15mg |
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one |
2034490-07-6 | 15mg |
$133.5 | 2023-09-05 | ||
Life Chemicals | F6471-9149-100mg |
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one |
2034490-07-6 | 100mg |
$372.0 | 2023-09-05 | ||
Life Chemicals | F6471-9149-25mg |
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one |
2034490-07-6 | 25mg |
$163.5 | 2023-09-05 | ||
Life Chemicals | F6471-9149-10mg |
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one |
2034490-07-6 | 10mg |
$118.5 | 2023-09-05 | ||
Life Chemicals | F6471-9149-75mg |
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one |
2034490-07-6 | 75mg |
$312.0 | 2023-09-05 | ||
Life Chemicals | F6471-9149-3mg |
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one |
2034490-07-6 | 3mg |
$94.5 | 2023-09-05 | ||
Life Chemicals | F6471-9149-5μmol |
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one |
2034490-07-6 | 5μmol |
$94.5 | 2023-09-05 |
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one 関連文献
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2034490-07-6 and Product Name: 3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one
The compound identified by the CAS number 2034490-07-6 and the product name 3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a 5-bromo-2-methoxyphenyl group and a sulfonylated azetidine moiety, contribute to its unique pharmacophoric properties. These structural elements are critical in determining its interaction with biological targets, which is essential for understanding its potential therapeutic applications.
In recent years, there has been a growing emphasis on the development of novel heterocyclic compounds for medicinal applications. The imidazole scaffold, in particular, has garnered considerable attention due to its wide range of biological activities. The incorporation of a 1-methyl-1H-imidazol-2-yl group in the compound under discussion not only enhances its structural complexity but also imparts specific pharmacological properties. This modification has been shown to influence the compound's binding affinity and selectivity towards various biological targets, making it a valuable candidate for further exploration.
The sulfonyl group attached to the azetidine ring is another key feature that contributes to the compound's pharmacological profile. Sulfonyl groups are well-known for their ability to modulate enzyme activity and receptor binding. In this context, the sulfonylated azetidine moiety in our compound is expected to play a crucial role in its interaction with biological targets. This interaction is further modulated by the presence of the 5-bromo-2-methoxyphenyl group, which can influence both hydrophobic and electronic properties of the molecule.
Recent studies have highlighted the importance of propanone derivatives in drug discovery. The presence of a ketone group in our compound not only adds to its structural diversity but also opens up possibilities for further chemical modifications. These modifications can be tailored to optimize the compound's pharmacokinetic and pharmacodynamic properties, making it more suitable for therapeutic applications. The propanone moiety is particularly interesting as it can serve as a handle for derivatization, allowing researchers to fine-tune the compound's biological activity.
The combination of these structural elements—5-bromo-2-methoxyphenyl, sulfonylated azetidine, and 1-methyl-1H-imidazol-2-yl—makes this compound a multifaceted entity with potential applications across multiple therapeutic areas. Current research is focused on understanding how these structural components interact with biological systems at the molecular level. This includes investigating their binding mechanisms with enzymes and receptors, as well as exploring their potential effects on cellular pathways.
One of the most exciting aspects of this compound is its potential in addressing unmet medical needs. The unique combination of pharmacophoric elements suggests that it may exhibit activities that are not observed with existing drugs. This makes it an attractive candidate for further development into novel therapeutics. Researchers are particularly interested in its potential as an inhibitor or modulator of key biological processes involved in diseases such as cancer, inflammation, and neurological disorders.
The synthesis of this compound represents a significant achievement in synthetic chemistry. The multi-step synthesis involves careful manipulation of functional groups to achieve the desired architecture. Each step must be optimized to ensure high yield and purity, which are critical for subsequent biological evaluation. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision, thereby accelerating the drug discovery process.
In conclusion, the compound with CAS No. 2034490-07-6 and product name 3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one is a promising candidate for further pharmaceutical development. Its unique structural features and potential biological activities make it an exciting subject for ongoing research. As our understanding of its pharmacological properties continues to grow, so too does its potential as a therapeutic agent. The continued exploration of this compound will undoubtedly contribute valuable insights into drug design and development.
2034490-07-6 (3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one) 関連製品
- 186792-79-0(Olanzapine 4'-N-glucuronide)
- 2058395-97-2(tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate)
- 901263-46-5(1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)
- 2227907-84-6(rac-(1R,2S)-2-(methoxymethyl)cyclohexan-1-ol)
- 55302-96-0(5-((2-Hydroxyethyl)amino)-2-methylphenol)
- 868679-76-9(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate)
- 138887-02-2(1-Naphthalenecarbonitrile, 2-bromo-)
- 1806848-66-7(Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate)
- 1247068-60-5((1-cyclopropylethyl)[2-(piperidin-1-yl)ethyl]amine)
- 2566-59-8((+)-(1S,2R)-bicycloheptane-2-carboxylic acid)



